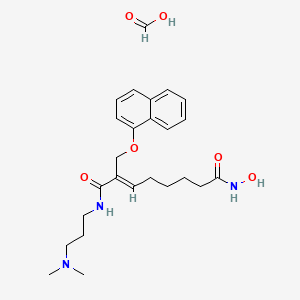

Ivaltinostat (formic)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

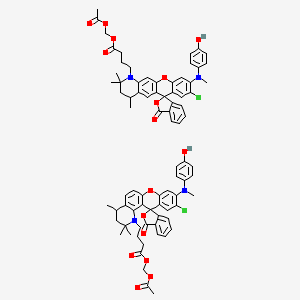

CG-200745, également connu sous le nom d'Ivaltinostat formiate, est un nouvel inhibiteur pan-histone désacétylase à base d'hydroxamique. Il est en cours de développement pour ses propriétés anti-tumorigènes et anti-fibrotiques potentielles. Les inhibiteurs de l'histone désacétylase sont une classe de composés qui interfèrent avec la fonction de l'histone désacétylase, conduisant à une accumulation d'histones acétylées et d'autres protéines, ce qui peut affecter l'expression des gènes et induire l'arrêt du cycle cellulaire, la différenciation et l'apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CG-200745 implique l'incorporation d'une fraction d'acide hydroxamique, qui est essentielle pour la liaison du zinc au fond de la poche catalytique des enzymes de l'histone désacétylase. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base de CG-200745 est synthétisée par une série de réactions organiques, notamment des réactions de condensation et de cyclisation.

Introduction de la fraction d'acide hydroxamique : Le groupe acide hydroxamique est introduit par une réaction avec l'hydroxylamine.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de CG-200745 suit des voies de synthèse similaires, mais est mise à l'échelle pour répondre aux demandes commerciales. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation d'équipements à l'échelle industrielle pour la synthèse et la purification .

Analyse Des Réactions Chimiques

Types de réactions

CG-200745 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Des réactions de substitution peuvent se produire à différents endroits sur la molécule, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les nucléophiles dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de CG-200745, qui peuvent avoir des activités biologiques et des propriétés différentes .

Applications de la recherche scientifique

CG-200745 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les effets de l'inhibition de l'histone désacétylase sur l'expression des gènes et l'acétylation des protéines.

Biologie : Investigated pour son rôle dans la modulation de processus cellulaires tels que l'arrêt du cycle cellulaire, la différenciation et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de divers cancers, notamment le cancer de la prostate, le cancer du poumon non à petites cellules et le cholangiocarcinome.

Industrie : Applications potentielles dans le développement de thérapies anti-tumorigènes et anti-fibrotiques.

Mécanisme d'action

CG-200745 exerce ses effets en inhibant les enzymes de l'histone désacétylase. La fraction d'acide hydroxamique de CG-200745 se lie à l'ion zinc dans la poche catalytique de l'histone désacétylase, empêchant la désacétylation des protéines histones. Cela conduit à une accumulation d'histones acétylées, ce qui peut modifier l'expression des gènes et induire des processus cellulaires tels que l'arrêt du cycle cellulaire, la différenciation et l'apoptose. De plus, CG-200745 s'est avéré induire l'accumulation de la protéine suppresseur de tumeur p53, promouvoir la transactivation dépendante de p53 et améliorer l'expression de protéines telles que MDM2 et p21 .

Applications De Recherche Scientifique

CG-200745 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and protein acetylation.

Biology: Investigated for its role in modulating cellular processes such as cell cycle arrest, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including prostate cancer, non-small cell lung cancer, and cholangiocarcinoma.

Industry: Potential applications in the development of anti-tumorigenic and anti-fibrotic therapies.

Mécanisme D'action

CG-200745 exerts its effects by inhibiting histone deacetylase enzymes. The hydroxamic acid moiety of CG-200745 binds to the zinc ion at the catalytic pocket of histone deacetylase, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, which can alter gene expression and induce cellular processes such as cell cycle arrest, differentiation, and apoptosis. Additionally, CG-200745 has been shown to induce the accumulation of the tumor suppressor protein p53, promote p53-dependent transactivation, and enhance the expression of proteins such as MDM2 and p21 .

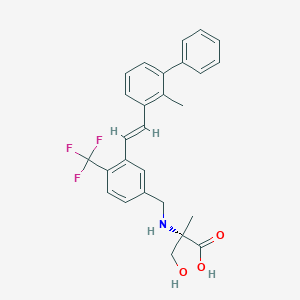

Comparaison Avec Des Composés Similaires

CG-200745 est unique parmi les inhibiteurs de l'histone désacétylase en raison de son activité puissante et à large spectre. Les composés similaires comprennent :

Vorinostat : Un autre inhibiteur de l'histone désacétylase à base d'hydroxamique avec des mécanismes d'action similaires.

Belinostat : Un inhibiteur pan-histone désacétylase avec une fraction d'acide hydroxamique.

Panobinostat : Un puissant inhibiteur de l'histone désacétylase utilisé dans le traitement du myélome multiple.

CG-200745 se démarque par sa solubilité accrue dans l'eau et sa stabilité sous forme de sel formique, ce qui en fait un candidat prometteur pour un développement et des applications cliniques supplémentaires .

Propriétés

IUPAC Name |

(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide;formic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4.CH2O2/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22;2-1-3/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28);1H,(H,2,3)/b20-11+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXVTHBGCTTXEI-DOELHFPHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21.C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21.C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B8201648.png)

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B8201653.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)

![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)